molecular formula C21H22O3S B14643975 5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide CAS No. 54342-77-7

5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide

Cat. No.: B14643975
CAS No.: 54342-77-7
M. Wt: 354.5 g/mol
InChI Key: XFUIMNKQVLKCHS-UHFFFAOYSA-N
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Description

5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide is a heterocyclic compound with a unique structure that includes a benzothiopyran ring system. This compound is known for its applications in various fields, including perfumery, flavoring, and potentially in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenyl-1,3-butadiene with sulfur dioxide in the presence of a catalyst to form the desired benzothiopyran ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiopyran ring .

Scientific Research Applications

5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide is unique due to its specific combination of a benzothiopyran ring with a sulfur dioxide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fields of perfumery and medicinal chemistry .

Properties

CAS No.

54342-77-7

Molecular Formula

C21H22O3S

Molecular Weight

354.5 g/mol

IUPAC Name

1,1-dioxo-2,4-diphenyl-2,3,4,4a,6,7,8,8a-octahydrothiochromen-5-one

InChI

InChI=1S/C21H22O3S/c22-18-12-7-13-19-21(18)17(15-8-3-1-4-9-15)14-20(25(19,23)24)16-10-5-2-6-11-16/h1-6,8-11,17,19-21H,7,12-14H2

InChI Key

XFUIMNKQVLKCHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(CC(S2(=O)=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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